![molecular formula C24H17NO6 B2992530 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide CAS No. 865282-25-3](/img/structure/B2992530.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. The 1,3-benzodioxol-5-yl group is a common motif in organic chemistry and is found in a variety of natural and synthetic compounds . The 4-oxochromen-2-yl group is a type of chromone, a class of compounds that are often bioactive .
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.科学的研究の応用
Sigma Receptor Scintigraphy in Breast Cancer
A study investigated the potential of a new iodobenzamide, specifically designed for visualizing primary breast tumors in humans in vivo, demonstrating preferential binding to sigma receptors overexpressed on breast cancer cells. This research signifies the compound's potential in diagnosing and assessing breast cancer through non-invasive imaging techniques (Caveliers et al., 2002).
Antimicrobial Activity Against MRSA
Another application includes the evaluation of benzamide derivatives for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the significant bactericidal effect of certain benzamide compounds, indicating a promising avenue for developing new antimicrobial agents (Zadrazilova et al., 2015).
Melanoma Imaging and Therapy
Research on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives has shown high uptake in melanoma, suggesting its utility in imaging and possibly treating melanoma metastases. The study emphasizes the role of blood clearance rates and metabolic stability in enhancing the compound's uptake in melanoma, underscoring its potential in clinical applications (Eisenhut et al., 2000).
Inhibition of Poly(ADP-Ribose) Synthetase
Research has identified benzamides substituted in the 3-position as highly effective inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These findings offer a basis for developing therapeutic agents targeting diseases associated with PARP activity, such as cancer and inflammatory conditions (Purnell & Whish, 1980).
Alcohol Oxidation Catalysis
A study on N-isopropyliodobenzamides evaluated their catalytic potential for the oxidation of alcohols, with specific derivatives demonstrating high reactivity and environmental benignity. This research contributes to the field of green chemistry by offering efficient catalysts for alcohol oxidation processes (Yakura et al., 2018).
将来の方向性
The future directions for research on this compound would likely depend on its biological activity and potential applications. This could involve further studies to understand its mechanism of action, modifications to improve its activity or reduce side effects, and preclinical or clinical trials if it shows promise as a therapeutic agent .
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)23(27)25-24-21(14-9-10-19-20(12-14)30-13-29-19)22(26)17-7-2-3-8-18(17)31-24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSYVGEGIOTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

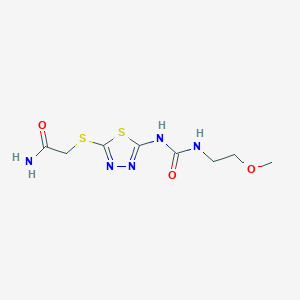
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)
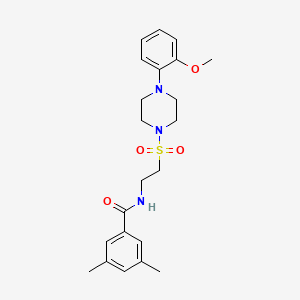

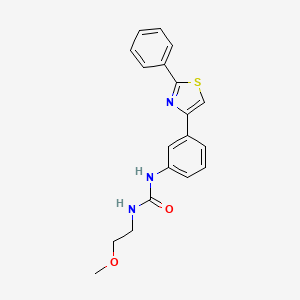
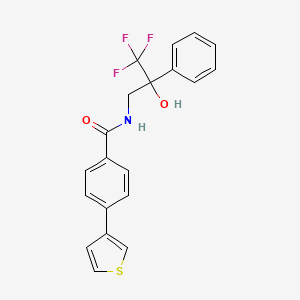
![6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2992458.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
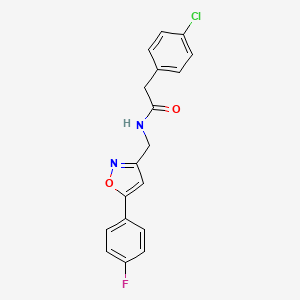


![4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride](/img/structure/B2992466.png)
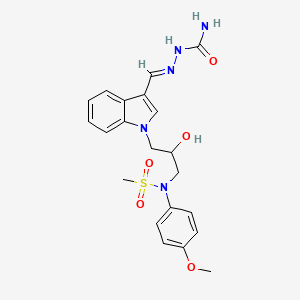
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2992469.png)